molecular formula C7H9NS B129281 2(1H)-Pyridinethione,3,5-dimethyl-(9CI) CAS No. 142274-34-8

2(1H)-Pyridinethione,3,5-dimethyl-(9CI)

Cat. No.: B129281
CAS No.: 142274-34-8
M. Wt: 139.22 g/mol
InChI Key: BHBRPUREBKACHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Pyridinethione,3,5-dimethyl-(9CI) is a heterocyclic compound with a pyridine ring structure substituted with two methyl groups at the 3 and 5 positions and a thione group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione,3,5-dimethyl-(9CI) typically involves the reaction of 3,5-dimethylpyridine with sulfur or sulfur-containing reagents. One common method is the reaction of 3,5-dimethylpyridine with elemental sulfur in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Pyridinethione,3,5-dimethyl-(9CI) may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced separation techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinethione,3,5-dimethyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The methyl groups and the thione group can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2(1H)-Pyridinethione,3,5-dimethyl-(9CI) has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinethione,3,5-dimethyl-(9CI) involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptopyridine: Similar structure but with a mercapto group instead of a thione group.

    3,5-Dimethylpyridine: Lacks the thione group, making it less reactive in certain chemical reactions.

    2,6-Dimethylpyridine: Different substitution pattern, leading to different chemical properties.

Uniqueness

2(1H)-Pyridinethione,3,5-dimethyl-(9CI) is unique due to the presence of both methyl groups and a thione group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

3,5-dimethyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-5-3-6(2)7(9)8-4-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBRPUREBKACHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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